P-gp inhibitor 16 mechanism of action
P-gp inhibitor 16 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of P-glycoprotein (P-gp) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that plays a critical role in cellular detoxification by expelling a wide variety of xenobiotics from the cell.[1] While this is a crucial physiological defense mechanism, the overexpression of P-gp in cancer cells is a major contributor to the phenomenon of multidrug resistance (MDR), where tumor cells become resistant to a broad spectrum of structurally and functionally diverse anticancer drugs.[2] P-gp inhibitors, also known as P-gp modulators or chemosensitizers, are compounds designed to counteract P-gp-mediated drug efflux, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents.[3] This technical guide provides a comprehensive overview of the mechanisms of action of P-gp inhibitors, with a focus on well-characterized examples, quantitative data, and detailed experimental protocols.
While the specific compound "P-gp inhibitor 16" is not extensively documented in publicly available scientific literature, product information suggests its existence as a P-glycoprotein inhibitor that enhances doxorubicin-induced apoptosis and exhibits anticancer effects.[4][5] Due to the limited data on this specific compound, this guide will focus on the broader mechanisms of P-gp inhibition, exemplified by the well-studied third-generation inhibitors: Tariquidar , Zosuquidar , and Elacridar .
Core Mechanisms of P-gp Inhibition
P-gp inhibitors can be broadly categorized based on their mechanism of action, which primarily involves interference with the P-gp transport cycle. This cycle is powered by ATP hydrolysis and involves substrate binding, conformational changes of the protein, and subsequent drug efflux. The main inhibitory mechanisms are:
-
Competitive Inhibition: The inhibitor competes with the P-gp substrate (e.g., a chemotherapeutic drug) for the same binding site on the transporter. First-generation inhibitors like verapamil and cyclosporine A often act through this mechanism.[6]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on P-gp, distinct from the substrate-binding site. This binding induces a conformational change that prevents the transport of the substrate. Many third-generation inhibitors, such as tariquidar, are believed to act via a non-competitive or mixed-inhibition mechanism.[7]
-
Inhibition of ATP Hydrolysis: The inhibitor interferes with the binding or hydrolysis of ATP at the nucleotide-binding domains (NBDs) of P-gp. This disrupts the energy source for the transport process, rendering the pump inactive.[8]
-
Altering the Cell Membrane Environment: Some compounds may indirectly inhibit P-gp function by altering the lipid composition or fluidity of the cell membrane, which can affect the conformation and activity of the transporter.
Mechanism of Action of Exemplar P-gp Inhibitors
Tariquidar (XR9576): A potent, non-competitive, third-generation P-gp inhibitor.[7] Tariquidar binds with high affinity to P-gp (Kd = 5.1 nM) and is not a transport substrate itself.[9] Its mechanism involves inhibiting the ATPase activity of P-gp, which may stem from preventing substrate binding, inhibiting ATP hydrolysis, or both.[7] Interestingly, some studies suggest that while tariquidar inhibits drug efflux, it can activate P-gp's ATPase activity by locking the transporter in a conformation that is unable to complete the transport cycle.[10]
Zosuquidar (LY335979): A selective and potent P-gp inhibitor with a Ki of 59 nM.[11] It acts as a competitive inhibitor, blocking the photoaffinity labeling of P-gp by substrates like [3H]azidopine.[1] Zosuquidar has been shown to effectively reverse multidrug resistance in various cancer cell lines.[1]
Elacridar (GF120918): A potent third-generation inhibitor of both P-gp and another important ABC transporter, breast cancer resistance protein (BCRP).[12] Elacridar functions as a non-competitive inhibitor by binding to an allosteric site on P-gp, which in turn modulates the transporter's ATPase activity.[13][14] This action prevents the efflux of co-administered drugs, leading to their increased intracellular accumulation.
Quantitative Data for P-gp Inhibitors
The potency of P-gp inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), and the dissociation constant (Kd). The following tables summarize key quantitative data for our exemplar inhibitors.
| Inhibitor | Parameter | Value | Cell Line / System | Reference |
| Tariquidar | Kd | 5.1 nM | CHrB30 | [15] |
| IC50 (ATPase activity) | 43 nM | - | [9] | |
| EC50 (substrate accumulation) | 487 nM | CHrB30 | [15] | |
| ED50 (in vivo P-gp inhibition) | 3.0 ± 0.2 mg/kg | Rat brain | [16] | |
| Zosuquidar | Ki | 59 nM | - | [11] |
| Ki | 60 nM | Cell-free assay | [1] | |
| IC50 (cytotoxicity) | 6-16 µM | Various MDR cell lines | [1] | |
| Elacridar | IC50 ([3H]azidopine labeling) | 0.16 µM | - | [17] |
| ED50 (in vivo P-gp inhibition) | 1.2 ± 0.1 mg/kg | Rat brain | [16] |
Table 1: Quantitative inhibitory parameters for selected P-gp inhibitors.
Experimental Protocols for Assessing P-gp Inhibition
Several in vitro assays are commonly employed to characterize the mechanism and potency of P-gp inhibitors.
Substrate Efflux Assays
These assays measure the ability of an inhibitor to block the P-gp-mediated efflux of a fluorescent substrate from cells overexpressing P-gp.
a) Calcein-AM Efflux Assay
Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein. Calcein itself is not a P-gp substrate and is retained in the cytoplasm. However, Calcein-AM is a P-gp substrate. In P-gp overexpressing cells, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. A P-gp inhibitor will block this efflux, leading to the accumulation of fluorescent calcein.[18][19]
Detailed Methodology:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., K562/MDR, MDCKII-MDR1) and their parental, non-overexpressing counterparts in appropriate media until confluent.[20]
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to attach overnight.
-
Inhibitor Incubation: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Add the P-gp inhibitor at various concentrations to the wells and incubate for 15-30 minutes at 37°C. Include a positive control (e.g., verapamil) and a negative (vehicle) control.
-
Substrate Addition: Add Calcein-AM to a final concentration of 0.25-1 µM to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. Readings can be taken every 2 minutes for 60-120 minutes.
-
Data Analysis: Calculate the rate of fluorescence increase (slope of the linear portion of the fluorescence vs. time curve). Plot the rate of fluorescence increase against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
b) Rhodamine 123 Efflux Assay
Principle: Rhodamine 123 is a fluorescent cationic dye that is a substrate for P-gp. Cells overexpressing P-gp will exhibit lower intracellular accumulation of Rhodamine 123 compared to parental cells. P-gp inhibitors will increase the intracellular fluorescence by blocking the efflux of Rhodamine 123.[21]
Detailed Methodology:
-
Cell Preparation: Prepare a suspension of P-gp overexpressing cells and parental cells at a concentration of 1 x 10^6 cells/mL in a suitable buffer.
-
Inhibitor Pre-incubation: Aliquot the cell suspensions into flow cytometry tubes. Add the P-gp inhibitor at various concentrations and incubate for 15-30 minutes at 37°C.
-
Substrate Loading: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for a further 30-60 minutes at 37°C to allow for substrate accumulation.
-
Efflux Measurement: Pellet the cells by centrifugation, remove the supernatant containing the substrate, and resuspend the cells in a fresh, substrate-free buffer containing the respective concentrations of the inhibitor.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells at different time points (e.g., 0, 30, 60, 120 minutes) using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) is determined for each sample. The percentage of inhibition is calculated relative to the fluorescence in the absence of the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
P-gp ATPase Activity Assay
Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates. The ATPase activity of P-gp is often stimulated in the presence of its substrates. P-gp inhibitors can either inhibit this basal or substrate-stimulated ATPase activity. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[22]
Detailed Methodology:
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp (e.g., Sf9 insect cells or HEK293 cells).[22]
-
Assay Reaction: In a 96-well plate, set up the reaction mixture containing the P-gp-containing membrane vesicles, assay buffer (containing MgCl2, and other salts), and an ATP regenerating system (e.g., creatine kinase and creatine phosphate).
-
Inhibitor Addition: Add the P-gp inhibitor at various concentrations. To measure the inhibition of substrate-stimulated activity, also add a known P-gp substrate (e.g., verapamil). Include controls for basal activity (no inhibitor or substrate) and a control with a potent P-gp inhibitor (e.g., sodium orthovanadate) to determine the P-gp-specific ATPase activity.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding a solution that also initiates a colorimetric reaction for the detection of inorganic phosphate (e.g., a solution containing malachite green and ammonium molybdate).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., ~620 nm) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. The P-gp-specific ATPase activity is the difference between the total ATPase activity and the activity in the presence of vanadate. Plot the percentage of inhibition of ATPase activity against the inhibitor concentration to determine the IC50 value.
Bidirectional Transport Assay using Caco-2 Cells
Principle: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a polarized monolayer with tight junctions, resembling the intestinal epithelium. These cells endogenously express P-gp on their apical (lumen-facing) side. This assay measures the transport of a compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side. A higher B-to-A transport compared to A-to-B transport (an efflux ratio > 2) indicates that the compound is a P-gp substrate. A P-gp inhibitor will reduce this efflux ratio.[23][24]
Detailed Methodology:
-
Caco-2 Monolayer Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and monolayer formation. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
For A-to-B transport, add the test compound (a known P-gp substrate like digoxin) with and without the P-gp inhibitor to the apical chamber.
-
For B-to-A transport, add the test compound with and without the P-gp inhibitor to the basolateral chamber.
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A).
-
Quantification: Analyze the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS or scintillation counting for radiolabeled compounds).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). A significant reduction in the efflux ratio in the presence of the inhibitor indicates P-gp inhibition.
Visualizing P-gp Inhibition Mechanisms and Workflows
P-gp Efflux Mechanism and Points of Inhibition
Caption: P-gp efflux cycle and points of inhibitor intervention.
Experimental Workflow for Calcein-AM Efflux Assay
Caption: Workflow for the Calcein-AM P-gp inhibition assay.
Logical Relationship of P-gp Inhibition and Chemotherapy
Caption: Logical flow of P-gp mediated resistance and its reversal.
Conclusion
The inhibition of P-glycoprotein remains a critical strategy in overcoming multidrug resistance in cancer therapy. While the development of clinically successful P-gp inhibitors has been challenging, a deep understanding of their mechanisms of action is paramount for the rational design of new and more effective agents. This guide has provided an overview of these mechanisms, supported by quantitative data and detailed experimental protocols for the characterization of P-gp inhibitors. The continued investigation into the intricate interactions between inhibitors and P-gp, utilizing the methodologies described herein, will be instrumental in advancing the field of cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
